molecular formula C11H11NO2S B3225293 Naphthalen-2-ylmethanesulfonamide CAS No. 1247221-16-4

Naphthalen-2-ylmethanesulfonamide

Cat. No.: B3225293
CAS No.: 1247221-16-4
M. Wt: 221.28
InChI Key: MBMSFHGKLDTFJH-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalen-2-ylmethanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.

    Methanesulfonamide: A sulfonamide with a methane group attached to the sulfonamide moiety.

    Naphthalene-2-sulfonic acid: A sulfonic acid derivative of naphthalene.

Uniqueness: Naphthalen-2-ylmethanesulfonamide is unique due to the combination of the naphthalene ring system and the methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

naphthalen-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMSFHGKLDTFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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